molecular formula C19H28O2 B13413759 3beta-Hydroxy-13alpha-androst-5-en-17-one

3beta-Hydroxy-13alpha-androst-5-en-17-one

Cat. No.: B13413759
M. Wt: 288.4 g/mol
InChI Key: FMGSKLZLMKYGDP-JLZSVDHQSA-N
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Description

3beta-Hydroxy-13alpha-androst-5-en-17-one: is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The hydroxyl group at the 3beta position can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Substituted derivatives with different functional groups.

Comparison with Similar Compounds

Uniqueness: 3beta-Hydroxy-13alpha-androst-5-en-17-one is unique due to its specific hydroxylation pattern and its role as a weak androgen. Its ability to be converted into more potent androgens makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19+/m0/s1

InChI Key

FMGSKLZLMKYGDP-JLZSVDHQSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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